molecular formula C23H26ClNO2 B4966936 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride

1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride

Katalognummer B4966936
Molekulargewicht: 383.9 g/mol
InChI-Schlüssel: KACRNMXVLBSMIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. It was first synthesized in the early 1980s and has since become a widely used medication due to its proven efficacy and safety profile.

Wirkmechanismus

Carvedilol hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system and decreases heart rate and blood pressure. It also has alpha-adrenergic blocking properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in heart rate, blood pressure, and cardiac output. It also has been shown to decrease the levels of circulating catecholamines, which are involved in the regulation of blood pressure and heart rate. Additionally, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been shown to improve left ventricular function and reduce the risk of adverse cardiovascular events.

Vorteile Und Einschränkungen Für Laborexperimente

Carvedilol hydrochloride has several advantages for use in laboratory experiments, including its well-established safety profile, predictable pharmacokinetics, and availability in both oral and intravenous formulations. However, it also has several limitations, including its non-selective beta-blocking activity, which may lead to unwanted side effects, and its potential to interact with other medications.

Zukünftige Richtungen

There are several potential future directions for research involving 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride, including the development of more selective beta-blockers with improved safety profiles, the investigation of its potential use in the treatment of other cardiovascular conditions, and the exploration of its potential use in the prevention and treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for predicting treatment response.

Synthesemethoden

The synthesis of 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride involves several steps, including the reaction of 1-(9H-carbazol-4-yloxy)-3-(4-methylphenoxy)propan-2-ol with benzylamine to form the intermediate 1-(benzyl(phenyl)amino)-3-(4-methylphenoxy)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride.

Wissenschaftliche Forschungsanwendungen

Carvedilol hydrochloride has been extensively studied for its therapeutic potential in various cardiovascular conditions. In addition to its use as an antihypertensive and anti-anginal agent, it has also been shown to have beneficial effects in the treatment of heart failure, atrial fibrillation, and myocardial infarction. Furthermore, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been investigated for its potential use in the prevention and treatment of cancer, as well as its neuroprotective effects in Alzheimer's disease.

Eigenschaften

IUPAC Name

1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2.ClH/c1-19-12-14-23(15-13-19)26-18-22(25)17-24(21-10-6-3-7-11-21)16-20-8-4-2-5-9-20;/h2-15,22,25H,16-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACRNMXVLBSMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.